3-Cyclopentyloxy-4-methoxyphenethylamine
Description
3-Cyclopentyloxy-4-methoxyphenethylamine is a substituted phenethylamine derivative characterized by a cyclopentyloxy group at the 3-position and a methoxy group at the 4-position of the phenyl ring.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(3-cyclopentyloxy-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-6-11(8-9-15)10-14(13)17-12-4-2-3-5-12/h6-7,10,12H,2-5,8-9,15H2,1H3 |
InChI Key |
LLMFCHPPMWFTEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)OC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 3-Cyclopentyloxy-4-methoxyphenethylamine and related compounds derived from the provided evidence:
Key Comparative Insights :
Substituent Effects on Lipophilicity :
- The cyclopentyloxy group in this compound enhances lipophilicity compared to simpler analogs like 2-(3-Methoxyphenyl)ethylamine, which lacks bulky substituents . This property may influence blood-brain barrier penetration.
- Fluorinated analogs (e.g., the cyclopropyl-fluoro compound in ) exhibit increased metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound.
Functional Group Impact on Reactivity: Hydroxy-substituted compounds (e.g., 4-Hydroxy-3-methoxyphenethanol) are prone to oxidation, necessitating stabilization during synthesis, whereas methoxy and cyclopentyloxy groups are more chemically inert .
Synthetic Accessibility: High-yield synthesis routes (e.g., 96% yield for 4-(benzyloxy)-3-phenethoxyphenol in ) suggest that benzyl or similar protecting groups may be advantageous for intermediates in synthesizing complex phenethylamine derivatives.
Biological Activity Trends: Phenethylamines with electron-donating groups (e.g., methoxy) often show affinity for monoamine receptors, while flavones (e.g., 3-Hydroxy-4'-methoxyflavone) exhibit distinct mechanisms such as kinase inhibition .
Research Findings and Implications
- Safety Considerations: While safety data for the target compound are unavailable, analogs like 4-Hydroxy-3-methoxyphenethanol require precautions against inhalation and skin contact, indicating similar handling recommendations may apply .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
